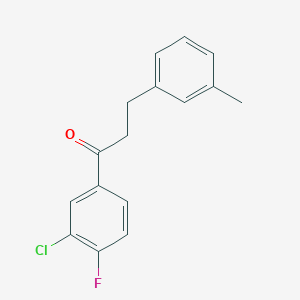

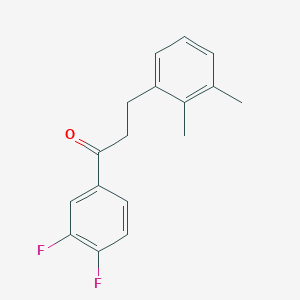

3',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone, also known as DFDPP, is a synthetic compound used in various scientific research applications. It is a colorless solid that is soluble in organic solvents. DFDPP is a fluorinated analog of the widely used compound propiophenone, and has been used in a variety of research applications, including drug design, medicinal chemistry, and biochemistry.

科学的研究の応用

Anion Exchange Membranes

A study by Shi et al. (2017) discussed the synthesis of poly(arylene ether sulfone)s bearing pendant 3,5-dimethylphenyl groups using a difluoro aromatic ketone monomer related to 3',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone. These materials, when further processed into anion exchange membranes, demonstrated high alkaline stability and good hydroxide conductivity, which is significant for energy-related applications (Shi et al., 2017).

Polymer Synthesis and Properties

In the context of polymer chemistry, Shang et al. (2012) synthesized poly(aryl ether ketone/sulfone)s using a process that involves difluorobenzophenone, which is chemically similar to the compound . These polymers exhibited good thermal stability, low dielectric constants, and high transparency, indicating potential applications in electronics and optics (Shang et al., 2012).

Chemical Synthesis

Bonacorso et al. (2003) explored the synthesis of novel pyrimidinones, using precursors derived from compounds similar to 3',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone. This research can be pivotal in the development of new chemical entities for various applications (Bonacorso et al., 2003).

Gas Chromatographic Evaluation

Grabka et al. (2021) investigated novel polysiloxanes, designed for use as chemosensitive coatings in acoustoelectronic sensors, which contain functional groups activated by fluorine atoms. This study highlights the role of fluorinated compounds, similar to 3',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone, in enhancing the sensitivity and selectivity of sensor materials (Grabka et al., 2021).

Solar Cell Efficiency

Wang et al. (2018) conducted research on nonfullerene polymer solar cells using materials structurally related to 3',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone. These materials showed promising results in improving the power conversion efficiency of solar cells, demonstrating the importance of fluorinated compounds in renewable energy technologies (Wang et al., 2018).

特性

IUPAC Name |

1-(3,4-difluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2O/c1-11-4-3-5-13(12(11)2)7-9-17(20)14-6-8-15(18)16(19)10-14/h3-6,8,10H,7,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTNYEFXJPRZSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCC(=O)C2=CC(=C(C=C2)F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644655 |

Source

|

| Record name | 1-(3,4-Difluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898793-35-6 |

Source

|

| Record name | 1-(3,4-Difluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。